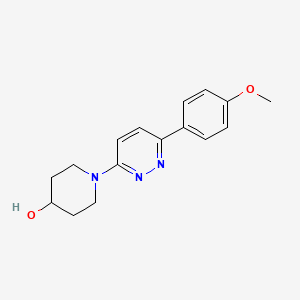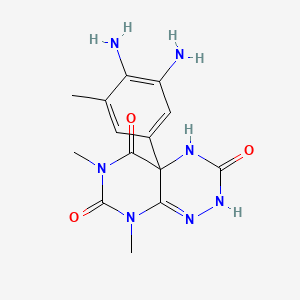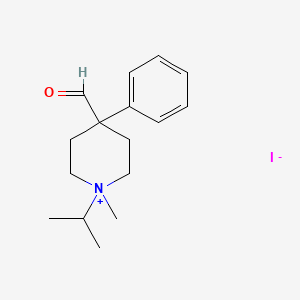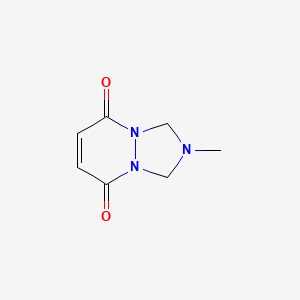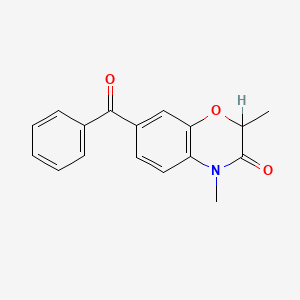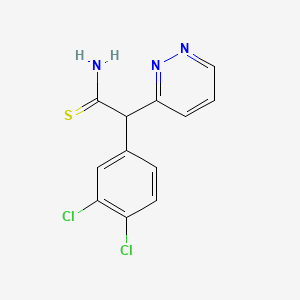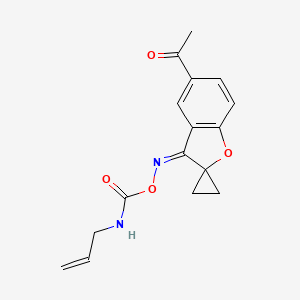
Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one, 5-acetyl-3-(O-((2-propenylamino)carbonyl)oxime), (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5983529 is a chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5983529 typically involves a series of organic reactions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride. The reaction is followed by acidification to obtain the target compound .
Industrial Production Methods
Industrial production of BRN 5983529 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
BRN 5983529 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of BRN 5983529 typically yields brominated derivatives, which can be further functionalized for various applications .
Scientific Research Applications
BRN 5983529 has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material or intermediate in organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of BRN 5983529 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Shares structural similarities and undergoes similar types of reactions.
Fmoc-O-tert-butyl-D-tyrosine: Another compound with comparable reactivity and applications in organic synthesis.
Uniqueness
BRN 5983529 stands out due to its unique combination of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of reactions and form diverse products highlights its significance in scientific research and industrial applications .
Properties
CAS No. |
95449-94-8 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
[(Z)-(5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-ylidene)amino] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H16N2O4/c1-3-8-17-15(20)22-18-14-12-9-11(10(2)19)4-5-13(12)21-16(14)6-7-16/h3-5,9H,1,6-8H2,2H3,(H,17,20)/b18-14- |
InChI Key |
IEBZUXRACSYGJN-JXAWBTAJSA-N |
Isomeric SMILES |
CC(=O)C1=CC\2=C(C=C1)OC3(/C2=N\OC(=O)NCC=C)CC3 |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=NOC(=O)NCC=C)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



